6-phenyl-2,3-dihydro-1H-inden-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPDNBBNZQPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Phenyl 2,3 Dihydro 1h Inden 1 One and Its Precursors
Classical and Contemporary Approaches to the 2,3-Dihydro-1H-inden-1-one Scaffold
The construction of the 2,3-dihydro-1H-inden-1-one ring system can be achieved through a variety of synthetic transformations, ranging from classical acid-catalyzed cyclizations to modern transition metal-catalyzed reactions.
Friedel-Crafts Cyclization Strategies
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a cornerstone in the synthesis of 1-indanones. nih.gov This method involves the cyclization of a suitable precursor onto an aromatic ring, typically promoted by a Lewis or Brønsted acid.
Historically, strong acids such as aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄) have been employed to facilitate this transformation. For instance, the cyclization of phenylpropionic acid chloride with aluminum chloride in benzene (B151609) was one of the earliest reported syntheses of unsubstituted 1-indanone (B140024). beilstein-journals.org While effective, these traditional methods often require stoichiometric amounts of the acid promoter, leading to challenges in product isolation and concerns regarding functional group compatibility and environmental impact. orgsyn.org
Modern advancements have focused on developing more environmentally benign and catalytic versions of the Friedel-Crafts acylation. Metal triflates, such as terbium triflate (Tb(OTf)₃), have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids at high temperatures. nih.gov Superacid-catalyzed intramolecular Friedel-Crafts acylation has also been explored as an improved method. nih.gov Furthermore, the use of Meldrum's acid derivatives in intramolecular Friedel-Crafts reactions, catalyzed by metal trifluoromethanesulfonates, offers an alternative route that utilizes stable and easily handled starting materials. beilstein-journals.orgnih.gov Non-conventional energy sources like microwaves and high-intensity ultrasound have also been successfully applied to promote intramolecular Friedel-Crafts acylations, often leading to improved efficiency and greener reaction profiles. nih.gov
A notable challenge in Friedel-Crafts cyclizations is controlling the regioselectivity when the aromatic ring is substituted. The choice of solvent and catalyst can significantly influence the outcome. For example, in the synthesis of a dimethoxy-methyl-1-indanone, the use of nitromethane (B149229) as a solvent with TMSOTf as a catalyst provided high selectivity for the desired regioisomer over its alternative. orgsyn.org
Palladium-Catalyzed Reactions for Indanone Formation (e.g., Carbonylative Arylation of Alkynes)
Palladium catalysis has emerged as a powerful tool for the construction of the indanone skeleton, offering high efficiency and functional group tolerance. One prominent strategy is the carbonylative cyclization of unsaturated aryl halides. organic-chemistry.org This approach involves the palladium-catalyzed reaction of an aryl iodide with an alkyne under a carbon monoxide atmosphere, leading to the formation of the indanone ring system.
Another innovative palladium-catalyzed method involves the annulation of o-bromobenzaldehydes with norbornene derivatives. nih.gov This reaction proceeds through a C-H activation of the aldehyde group under mild conditions, providing a direct route to the indanone skeleton. nih.gov Additionally, a one-pot Heck-aldol annulation cascade has been developed, where a palladium-catalyzed Heck reaction installs an enol functionality on an aromatic ring, which then undergoes an aldol-type annulation to form the indanone. liv.ac.uk This protocol has proven effective for the synthesis of a range of multisubstituted 1-indanones. liv.ac.uk
The reductive Heck reaction, catalyzed by palladium nanoparticles, offers another pathway to 3-aryl-1-indanones from 2'-iodochalcones. dntb.gov.ua This heterogeneous catalysis approach allows for the straightforward, single-step synthesis of these compounds. dntb.gov.ua Furthermore, palladium-catalyzed reactions involving α,β-unsaturated esters and arylboronic acids can lead to 3,3-disubstituted indan-1-ones bearing a quaternary carbon center. organic-chemistry.org
Nickel-Catalyzed Intramolecular Hydroacylation Methodologies
Nickel catalysis provides an alternative and often complementary approach to palladium for the synthesis of indanones. Nickel(0)/N-heterocyclic carbene (NHC) systems have been shown to effectively catalyze the intramolecular hydroacylation of o-allylbenzaldehyde derivatives to produce 1-indanones in high yields. nih.gov This method involves the addition of an aldehyde C-H bond across an alkene.
More recently, a nickel-catalyzed intramolecular direct arylation of cyclopropanols has been reported as a novel route to substituted indanones. nih.gov This protocol allows for the synthesis of a broad scope of indanones from readily available starting materials. nih.gov Another nickel-catalyzed method involves the formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters, which furnishes 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org This reaction is initiated by the oxidative addition of an activated amide C-N bond to a Ni(0) catalyst. organic-chemistry.org Additionally, ligand-enabled nickel-catalyzed intramolecular hydroalkenylation of imines with unactivated alkenes has been developed to synthesize cyclic allylic amines, which can be precursors to indanones. organic-chemistry.org
Targeted Synthesis of 6-phenyl-2,3-dihydro-1H-inden-1-one and Related Phenyl-Substituted Indanones
The introduction of a phenyl substituent onto the indanone core, as in this compound, requires specific synthetic strategies that can forge the key aryl-aryl bond.
Suzuki-Miyaura Cross-Coupling for Aryl-Indanone Construction
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. researchgate.netuwindsor.ca This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide is well-suited for the synthesis of phenyl-substituted indanones. researchgate.netnih.gov
A common strategy involves the Suzuki-Miyaura coupling of a halogenated indanone precursor with phenylboronic acid. For example, 5-bromo-1-indanone (B130187) can be coupled with phenylboronic acid to introduce the phenyl group at the 5-position. researchgate.net This approach has been utilized to synthesize novel aryl-substituted indenone derivatives. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and good functional group tolerance. nih.govacs.org The robustness of the Suzuki-Miyaura reaction allows for its application in the synthesis of complex and densely functionalized molecules. acs.org
The synthesis of the necessary halogenated indanone precursors can be achieved through various methods, including the Friedel-Crafts cyclization of appropriately substituted 3-arylpropionic acids.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Aryl-Indanone Synthesis
| Indanone Precursor | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 5-Bromo-1-indanone | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Phenyl-1-indanone | researchgate.net |
| ortho-Bromoaniline derivative | Aryl boronic ester | CataXCium A Pd G3 | ortho-Arylaniline derivative | nih.gov |
| Aryl bromide | Alkyl amine-borane | Pd₂(dba)₃ / Ligand | Alkyl-aryl compound | acs.org |
Condensation Reactions in this compound Synthesis
Condensation reactions provide an alternative pathway for the construction of the indanone ring system, sometimes incorporating the phenyl substituent in the process. For instance, tandem aldol (B89426) condensation/dehydration and cyclization reactions can be employed to form indanone derivatives. beilstein-journals.org An example is the dual-catalyst system of DBU and CpRu(PPh₃)₂Cl for the one-pot annulation of an aldehyde and cyclopentanone (B42830) to yield an indanone derivative. beilstein-journals.org
Knoevenagel condensation of 1,3-indandione (B147059) with malononitrile (B47326) is another example of a condensation reaction used to functionalize the indanone core. nih.gov While not directly forming the 6-phenyl substituent, such reactions demonstrate the utility of condensation chemistry in modifying the indanone scaffold. More complex multi-component reactions, involving Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions, have been developed for the synthesis of functionalized indole (B1671886) derivatives, which can share structural similarities with indanone precursors. semanticscholar.org
The synthesis of N-alkenylated heterocycles through condensation of ketones with NH-heterocycles, promoted by reagents like T3P, also highlights the broad applicability of condensation reactions in heterocyclic chemistry. nih.gov While not a direct synthesis of this compound, these methods showcase the potential for developing novel condensation-based strategies for its synthesis.
Photoredox Catalysis in Indanone Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering a mild and efficient pathway for the construction of complex molecular architectures. acs.orgacs.org This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates. thieme-connect.de These intermediates can then participate in a variety of bond-forming reactions, leading to the desired products under gentle reaction conditions. acs.orgthieme-connect.de
In the context of indanone synthesis, photoredox catalysis has been successfully employed for the [3+2] annulation of aromatic amides with olefins. thieme-connect.dethieme-connect.com This methodology allows for the formation of 1-indanone derivatives from readily available starting materials. thieme-connect.de The reaction is typically catalyzed by an iridium-based photocatalyst, such as fac-Ir(ppy)₃, which facilitates the generation of an electrophilic oxyiminium salt intermediate from the aromatic amide. thieme-connect.de This intermediate then undergoes a cascade of reactions with an olefin to furnish the indanone ring system. thieme-connect.de The synthetic utility of this method is highlighted by its applicability to a gram-scale reaction and the potential for derivatization of the resulting products. thieme-connect.de
Another notable application of photoredox catalysis is the radical cascade cyclization of diazoalkanes. acs.org This strategy enables the divergent synthesis of various cyclic structures, including indanone derivatives, from easily accessible starting materials. acs.org Mechanistic studies suggest the formation of carbon-centered radicals from diazoalkanes through a proton-coupled electron transfer (PCET) process. acs.org The practicality of this method has been demonstrated through photochemical continuous flow experiments, which allow for scalable and efficient production. acs.org
Furthermore, a deconstructive [5+1] annulation approach has been developed for the synthesis of isoquinolones from indanones using photoredox catalysis in water. nih.gov This method involves the ring-opening of oxime esters, showcasing the versatility of photoredox catalysis in transforming existing ring systems. nih.gov
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.netnih.gov These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules, including analogs of this compound, to create more sustainable and environmentally friendly manufacturing processes. nih.govresearchgate.net
A key aspect of green chemistry is the use of environmentally benign solvents. tandfonline.com Polyethylene glycol (PEG), particularly PEG-400, has gained significant attention as a recyclable and non-toxic reaction medium. tandfonline.comjocpr.comresearchgate.net PEGs are thermally stable, inexpensive, and their solubility properties facilitate easy recovery and reuse. nih.govmdpi.com
PEG-400 has been successfully employed as a solvent in various organic transformations, including the synthesis of heterocyclic compounds like 2-amino-4H-chromenes and quinazoline (B50416) derivatives. tandfonline.comjocpr.com In these syntheses, PEG-400 not only acts as a solvent but can also function as a phase transfer catalyst, often eliminating the need for additional catalysts. tandfonline.comjocpr.com The reaction work-up is typically straightforward, involving filtration of the product and recovery of the PEG for subsequent cycles, which is both economically and environmentally advantageous. nih.gov
Recyclability of PEG-400 in the Synthesis of 2-amino-4H-chromenes
| Cycle | Yield (%) |
|---|---|
| 1 | 90 |
| 2 | 88 |
| 3 | 87 |
| 4 | 85 |
The data in the table above illustrates the high reusability of PEG-400 as a solvent, with only a marginal decrease in product yield after multiple reaction cycles. tandfonline.com
Heterogeneous catalysts offer significant advantages in green chemistry as they can be easily separated from the reaction mixture and reused, minimizing waste generation. sumerianz.comresearchgate.net Clay minerals, such as Montmorillonite K10 and bentonite, have emerged as low-cost, thermally stable, and environmentally friendly heterogeneous catalysts for a wide range of organic reactions. sumerianz.comrsc.orgijpsjournal.com
Comparison of Homogeneous and Heterogeneous Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts (e.g., Clay) |
|---|---|---|
| Phase | Same as reactants | Different from reactants |
| Separation | Difficult | Easy (e.g., filtration) |
| Reusability | Often not possible | Generally high |
| Environmental Impact | Higher (waste generation) | Lower (reduced waste) |
Optimizing reaction conditions is crucial for developing environmentally benign synthetic processes. unibo.it This includes using milder reaction temperatures and pressures, reducing reaction times, and minimizing the use of hazardous reagents. greenchemistry-toolkit.org Microwave-assisted synthesis, for example, has been shown to accelerate reactions and improve yields in the synthesis of 1-indanones, aligning with the principles of green chemistry. nih.govbeilstein-journals.org
A notable example of an environmentally benign approach is the metal- and additive-free synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde, using L-proline as an efficient and green catalyst. rsc.org Furthermore, intramolecular Friedel-Crafts acylation catalyzed by metal triflates in recyclable ionic liquids provides a sustainable route to 1-indanones with good yields and the potential for catalyst recovery. nih.govbeilstein-journals.org
Detailed Investigation of Chemical Transformations and Reactivity of 6 Phenyl 2,3 Dihydro 1h Inden 1 One
Carbonyl Reactivity and Functional Group Interconversions
The carbonyl group of 6-phenyl-2,3-dihydro-1H-inden-1-one is a key site for functional group interconversions, including oxidation and reduction reactions.
Oxidation Pathways to Corresponding Ketones or Carboxylic Acids
While specific examples of the oxidation of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest that the indanone ring could be susceptible to oxidative cleavage under strong oxidizing conditions, potentially leading to the formation of a dicarboxylic acid. However, the more common transformation involving the carbonyl group is the Baeyer-Villiger oxidation.
Reduction Reactions to Alcohols
The carbonyl group of indanones can be readily reduced to the corresponding alcohol. For instance, the reduction of similar indanone structures has been achieved using various reducing agents. Asymmetric hydrogenation of ketones, including those with an indanone framework, can be catalyzed by ruthenium(II) complexes, yielding chiral alcohols with high enantiomeric excess. rsc.org
A general representation of this reduction is the conversion of this compound to 6-phenyl-2,3-dihydro-1H-inden-1-ol.
Baeyer-Villiger Oxidation of Indanones
The Baeyer-Villiger oxidation is a significant reaction for cyclic ketones, converting them into lactones (cyclic esters). wikipedia.orgsigmaaldrich.com This reaction typically employs peroxyacids, such as m-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comorganic-chemistry.org The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org In the case of 2,3-dihydro-1H-inden-1-one, the aryl group has a greater migratory aptitude than the adjacent methylene (B1212753) (-CH2-) group. This leads to the formation of 3,4-dihydro-2H-chromen-2-one when treated with sodium percarbonate in trifluoroacetic acid. adichemistry.com
This reaction is a regioselective rearrangement that involves the preferential migration of an alkyl or aryl group onto an electron-deficient oxygen atom. adichemistry.com The reaction proceeds through a Criegee intermediate, formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. wikipedia.org
Electrophilic Aromatic Substitution on the Indanone Ring System
The benzene (B151609) ring of the indanone system can undergo electrophilic aromatic substitution reactions. libretexts.org The position of substitution is directed by the existing substituents on the ring. masterorganicchemistry.comuci.edu Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com
For this compound, the phenyl group at the 6-position will influence the regioselectivity of further substitution on that aromatic ring. The indanone moiety itself, being an electron-withdrawing group, will direct incoming electrophiles to the meta position on its own benzene ring. However, the reactivity and orientation of electrophilic substitution on the pendant phenyl ring will be governed by standard directing group effects.
Reactions at the α-Position of the Ketone (e.g., Aldol (B89426) Condensations, Knoevenagel Condensations)
The α-position to the carbonyl group in this compound is acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.
Aldol and Knoevenagel Condensations:
The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is often catalyzed by a weak base. wikipedia.org For instance, the reaction of an indanone with an aldehyde in the presence of a base can lead to the formation of a benzylidene derivative. nih.gov
These reactions are synthetically valuable for creating more complex molecular architectures. For example, sequential Knoevenagel condensation and cyclization reactions have been developed to synthesize various indene (B144670) and benzofulvene derivatives. nih.govacs.org
Rearrangement Reactions Involving the Indanone Skeleton (e.g., Schmidt Rearrangement)
The indanone skeleton can undergo rearrangement reactions, which alter the ring structure.
Schmidt Rearrangement:
The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org This reaction converts the ketone into an amide through a rearrangement process. wikipedia.orgorganic-chemistry.org The mechanism involves the addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement where an alkyl or aryl group migrates from carbon to nitrogen with the expulsion of nitrogen gas. wikipedia.org For a cyclic ketone like an indanone, this would result in a ring expansion to form a lactam. byjus.com
Dimerization and Oligomerization Processes of Indanone Derivatives
The reactivity of indanone derivatives extends to self-condensation reactions, leading to the formation of dimers and, in some cases, oligomers. These processes are influenced by the substitution pattern of the indanone ring and the specific reaction conditions employed, such as the nature of the catalyst (acidic or basic) and the temperature. While specific studies on the dimerization and oligomerization of this compound are not extensively documented in the reviewed literature, the behavior of analogous indanone derivatives provides significant insight into the potential transformations of this compound.
The dimerization of conjugated 1-indanones, particularly under basic conditions, has been shown to yield spirodimers. researchgate.net This reaction is of interest for the construction of complex polycyclic frameworks.
A notable example is the dimerization of 2-(E)-benzylidene-1-indanone, a compound structurally related to potential derivatives of this compound. Under basic catalysis, 2-(E)-benzylidene-1-indanone undergoes a highly stereoselective dimerization. nih.gov The reaction proceeds to form a spirodimer as the major product. The use of various bases such as sodium bicarbonate in DMF, guanidine (B92328) carbonate in DMF, or cesium carbonate in acetonitrile (B52724) has been reported to facilitate this transformation. nih.gov The established structure of the primary dimeric product highlights the specific regiochemical and stereochemical outcomes of this type of reaction.
The proposed mechanism for this base-catalyzed dimerization involves a Michael addition reaction. The base deprotonates the C-3 position of one molecule of the 2-benzylidene-1-indanone (B110557), generating an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system of a second molecule of 2-benzylidene-1-indanone. Subsequent intramolecular cyclization and protonation steps lead to the formation of the thermodynamically stable spirodimer. The stereoselectivity of the reaction is dictated by the approach of the enolate to the Michael acceptor, favoring the formation of one particular diastereomer. nih.govacs.org
In addition to base-catalyzed processes, some indanone derivatives can undergo dimerization or oligomerization under other conditions. For instance, the cyclotrimerization of 1-indanone (B140024) itself has been achieved using a mixture of hydrochloric acid and acetic acid to produce truxene. nih.gov
While the direct dimerization of the saturated ring of this compound is less probable, its derivatives, particularly those with unsaturation at the C-2 position (e.g., a 2-benzylidene derivative), would be expected to undergo dimerization in a manner analogous to the examples described. The phenyl substituent at the 6-position would likely influence the electronic properties of the indanone system and potentially the stereochemical outcome of the dimerization.
The table below summarizes the dimerization reactions of some indanone derivatives, which serve as models for the potential reactivity of derivatives of this compound.
| Indanone Derivative | Reaction Conditions | Major Product(s) | Reference(s) |
| 2-(E)-Benzylidene-1-indanone | NaHCO₃/DMF or Guanidine carbonate/DMF or Cs₂CO₃/CH₃CN | Spirodimer | nih.gov |
| 2-(E)-Carbomethoxymethylene-1-indanone | Cs₂CO₃/CH₃CN | Two spirodimers | researchgate.net |
| 2-(E)-Cyanomethylene-1-indanone | Base-catalyzed | Spirodimers | researchgate.net |
| 1-Indanone | HCl/AcOH | Truxene (trimer) | nih.gov |
Derivatization Strategies and Structural Modifications of the 6 Phenyl 2,3 Dihydro 1h Inden 1 One Core
Formation of Chalcone-like Compounds from 2,3-Dihydro-1H-inden-1-one Scaffolds
The reactive α-methylene group of the 2,3-dihydro-1H-inden-1-one (also known as 1-indanone) core readily participates in condensation reactions with various aldehydes to form α,β-unsaturated ketones. These products, known as 2-arylidene-1-indanones, are structural analogues of chalcones and are valuable intermediates in their own right.
The most common method for synthesizing these compounds is the Claisen-Schmidt or Knoevenagel condensation. This reaction typically involves treating the 1-indanone (B140024) and a selected aromatic or heteroaromatic aldehyde with a base, such as sodium hydroxide (B78521) in ethanol (B145695), at room temperature. For instance, a series of aryl pyrazole-indanone hybrids has been synthesized via the Knoevenagel condensation of various substituted 1-indanones with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govorganic-chemistry.org This transformation highlights the utility of the indanone scaffold in creating complex hybrid molecules.
Another approach involves the reaction of o-phthalaldehyde (B127526) with acetophenones to yield 2-benzylidene-1-indanone (B110557) derivatives. libretexts.org Furthermore, more complex structures like 2-arylidene-3-aryl-1-indanones can be synthesized through a migratory insertion of a carbene followed by a Heck reaction, starting from N-tosylhydrazones and 2′-iodochalcones. wikipedia.org These methods underscore the versatility of the indanone core in generating chalcone-like structures with a wide range of substituents.
Spiroannulations and Fused Ring Systems (e.g., Spiro-dihydrobenzofurans)
The 1-indanone framework is an excellent precursor for constructing spirocyclic systems, where a single atom is common to two rings. These complex, three-dimensional structures are of significant interest in medicinal chemistry.
A notable example is the enantioselective [3+2] annulation of α-hydroxy-1-indanones with yne-enones, catalyzed by dinuclear zinc complexes. This method provides access to a variety of enantioenriched spiro[2,3-dihydrofuran-2,2′-inden-1-one] derivatives in good yields and with excellent stereoselectivity. This transformation proceeds through a cooperative activation model involving a Brønsted base and a Lewis acid.
Similarly, the chalcone-like 2-arylidene-1-indanones can be used as building blocks for spiro compounds. A reaction between 3-isothiocyanato oxindoles and 2-arylidene-indanones, catalyzed by a quinine-derived tertiary amino-squaramide, yields 3,2′-pyrrolidinyl bispirooxindole derivatives. This cascade reaction proceeds via a Michael addition/cyclization sequence, producing complex bispiro-oxindole indanone compounds with high enantioselectivity and diastereoselectivity.
| Precursor | Reagent | Catalyst/Conditions | Product | Yield | Stereoselectivity | Reference |
| α-Hydroxy-1-indanone | Yne-enone | Dinuclear Zinc Catalyst | Spiro[2,3-dihydrofuran-2,2′-inden-1-one] | Up to 84% | Up to 20:1 dr, 99% ee | wikipedia.org |
| 2-Arylidene-1-indanone | 3-Isothiocyanato oxindole | Quinine-derived squaramide | 3,2′-Pyrrolidinyl bispirooxindole | Excellent | Up to 99:1 er, 20:1 dr | youtube.com |
Table 1: Examples of Spiroannulation Reactions Starting from 1-Indanone Derivatives.
Heterocyclic Annulations and Transformations (e.g., Pyrazolyl Derivatives, Quinolinones)
Fusing heterocyclic rings onto the 1-indanone core is a powerful strategy for generating novel chemical architectures. The reactivity of the indanone skeleton facilitates various annulation reactions, leading to diverse polycyclic systems.
Pyrazolyl Derivatives: Hybrid molecules incorporating both pyrazole (B372694) and indanone motifs have been synthesized. The Knoevenagel condensation of various 1-indanones with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium hydroxide in ethanol yields aryl pyrazole-indanone hybrids. nih.govorganic-chemistry.org This reaction effectively links the two heterocyclic systems through a double bond, creating a chalcone-like structure.
Quinolinone Derivatives: The indanone core can also be elaborated to form fused quinolinone systems. An efficient one-pot, three-component reaction involving enaminones can produce indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives. nih.gov In another example, a cascade transformation of C2-quaternary indoxyls, which can be derived from indanones, leads to the assembly of complex (dihydro)indolo[1,2-a]quinolin-5-one ring systems. This involves a base-assisted intramolecular SNAr cyclization. youtube.com
Other heterocyclic fusions are also possible. For example, isoxazole-fused 1-indanones have been prepared from indane-1,3-dione via a Knoevenagel condensation with aromatic aldehydes, followed by a reaction with hydroxylamine (B1172632) hydrochloride and subsequent intramolecular 1,4-addition. libretexts.org
Introduction of Substituents via Cross-Coupling Reactions (e.g., Arylation at C-5)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions are instrumental in modifying the aromatic backbone of the 6-phenyl-2,3-dihydro-1H-inden-1-one core, for example, by introducing aryl or amino groups at specific positions.
Arylation: The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a widely used method. libretexts.orgwikipedia.orgorganic-chemistry.org For instance, 5-bromo-1-indanone (B130187) can be coupled with various arylboronic acids using a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium carbonate to yield 5-aryl-1-indanone derivatives. This reaction provides a direct method for introducing aryl substituents onto the indanone benzene (B151609) ring. In a different approach, a two-component, three-molecule reaction between 2,3-dihydroinden-1-ones and aryl chlorides has been achieved using an N-heterocyclic carbene-palladium(II)-1-methylimidazole complex, resulting in arylated products in moderate to high yields.
Amination: The Buchwald-Hartwig amination is a premier method for forming C-N bonds. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org This reaction allows for the coupling of an amine with an aryl halide. For example, 4-bromo-1-indanone (B57769) can undergo a palladium-catalyzed reaction with various amines in the presence of a suitable phosphine (B1218219) ligand (like XPhos) and a base to produce 4-amino-1-indanone (B1289165) derivatives. This provides a direct route to functionalize the indanone core with nitrogen-containing substituents.
| Reaction Type | Indanone Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura Coupling | 5-Bromo-1-indanone | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Aryl-1-indanone | nih.gov |
| Buchwald-Hartwig Amination | 4-Bromo-1-indanone | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos / Base | 4-Amino-1-indanone | wikipedia.org |
| Arylation | 2,3-Dihydroinden-1-one | Aryl chloride | NHC-Pd(II)-Im complex | 5-Aryl-1-indanone | libretexts.org |
Table 2: Examples of Cross-Coupling Reactions on the 1-Indanone Scaffold.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is a critical objective in modern chemistry, particularly for pharmaceutical applications. Several stereoselective methods have been developed to access chiral 1-indanone derivatives, including those with a phenyl group at the 6-position.
A highly effective strategy for creating chiral 3-aryl-1-indanones involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition. This reaction utilizes pinacolborane chalcone (B49325) derivatives, which undergo cyclization in the presence of a rhodium catalyst and a chiral phosphine ligand, such as MonoPhos. This method provides a straightforward route to various enantioenriched 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities.
Another powerful approach is the nickel-catalyzed reductive cyclization of a broad range of enones, which affords indanones with high enantiomeric induction. Furthermore, enantioselective access to more complex chiral structures, such as the spiro[2,3-dihydrofuran-2,2′-inden-1-ones] mentioned previously, inherently relies on the stereocontrolled manipulation of the indanone core, often establishing multiple stereocenters in a single transformation. wikipedia.org
| Method | Substrate Type | Catalyst System | Product | Enantioselectivity (ee) | Reference |
| Rh-catalyzed Asymmetric 1,4-Addition | Pinacolborane chalcone derivatives | Rhodium / Chiral MonoPhos ligand | Chiral 3-aryl-1-indanones | Excellent | |
| Ni-catalyzed Reductive Cyclization | Enones | Nickel / Chiral ligand | Chiral indanones | High | |
| Zn-catalyzed [3+2] Annulation | α-Hydroxy-1-indanones | Dinuclear Zinc / Chiral ligand | Chiral spiro[dihydrofuran-inden-ones] | Up to 99% | wikipedia.org |
Table 3: Methods for Stereoselective Synthesis of Chiral Indanone Derivatives.
Advanced Analytical and Spectroscopic Characterization of 6 Phenyl 2,3 Dihydro 1h Inden 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-phenyl-2,3-dihydro-1H-inden-1-one is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the fused benzene (B151609) ring and the pendant phenyl group will appear in the downfield region (typically δ 7.0-8.0 ppm), with their specific shifts and coupling patterns influenced by their relative positions and the electronic effects of the carbonyl and phenyl substituents. libretexts.orglibretexts.org The two methylene (B1212753) groups (C2 and C3) of the indanone core are expected to show complex multiplets in the aliphatic region (δ 2.5-3.5 ppm) due to their diastereotopic nature and coupling with each other. nist.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, fifteen distinct carbon signals are expected. The carbonyl carbon (C=O) will be the most downfield signal, typically appearing in the range of δ 190-210 ppm. organicchemistrydata.orgucl.ac.uk The aromatic carbons will resonate in the δ 120-150 ppm region, while the aliphatic carbons of the five-membered ring will be found in the upfield region (δ 20-40 ppm). organicchemistrydata.orgucl.ac.uk
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | ~207 |
| Aromatic (C-H, C-C) | 7.2 - 7.9 (m) | 124 - 158 |
| Aliphatic (CH₂) | 2.7 - 3.2 (m) | 25 - 37 |
Note: These are predicted values based on typical chemical shift ranges for the functional groups present. Actual experimental values may vary. libretexts.orglibretexts.orgorganicchemistrydata.orgucl.ac.ukpdx.eduoregonstate.edupitt.edusigmaaldrich.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. udel.edu
The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent of these will be the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone, anticipated in the region of 1700-1725 cm⁻¹. nist.govudel.edu The presence of the aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. udel.edulibretexts.org Aliphatic C-H stretching from the methylene groups in the five-membered ring will appear just below 3000 cm⁻¹. udel.edu
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
Note: These are predicted values based on characteristic absorption frequencies of functional groups. nist.govudel.edulibretexts.orgnist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.
For this compound (C₁₅H₁₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 208.26 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula. spectrabase.com
The fragmentation pattern in electron ionization (EI) mass spectrometry is predicted to show characteristic losses. A common fragmentation for ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a significant peak at [M-28]⁺. Other fragments may arise from the cleavage of the phenyl group or rearrangements of the indanone skeleton.
Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | ~208.26 g/mol |
| Predicted [M]⁺ Peak | ~208 |
| Predicted Major Fragments | [M-CO]⁺, [C₆H₅]⁺ |
Note: The predicted fragmentation is based on the general principles of mass spectrometry. spectrabase.comnist.gov
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in a compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C₁₅H₁₂O, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 15 | 180.165 | 86.51% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.81% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.68% |
Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, TLC)
Chromatographic techniques are essential for the purification and assessment of the purity of synthesized organic compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for determining the purity of the product. For a compound of intermediate polarity like this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would serve as the mobile phase. spectrabase.comrsc.org The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a specific set of conditions.
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. spectrabase.comrsc.org Silica gel is typically used as the stationary phase, packed into a glass column. The crude product is loaded onto the top of the column, and a solvent system similar to that used for TLC is passed through the column to elute the compound. By collecting fractions and analyzing them by TLC, the pure compound can be isolated.
Theoretical and Computational Chemistry Studies on 6 Phenyl 2,3 Dihydro 1h Inden 1 One
Density Functional Theory (DFT) Calculations for Geometrical Parameters
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry of molecules, including bond lengths, bond angles, and dihedral angles. For 6-phenyl-2,3-dihydro-1H-inden-1-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed three-dimensional picture of the molecule's most stable conformation. researchgate.netmaterialsciencejournal.org
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-C (Aliphatic) Bond Length | ~1.53 - 1.55 Å |
| C-Ph Bond Length | ~1.49 Å |
| C-C-C (Indanone Ring) Angle | ~108° - 121° |
Note: The values in this table are illustrative and represent typical ranges for such a molecule. Precise values would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. arxiv.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a larger gap implies greater stability and lower reactivity. chalcogen.ro
For this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals. The HOMO is expected to be predominantly located on the electron-rich phenyl group and the benzene (B151609) ring of the indanone system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the carbonyl group and the conjugated system, highlighting the regions susceptible to nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.8 eV |
Note: These are representative energy values. Actual values depend on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.orgrsc.org The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.
In the case of this compound, the MESP surface would show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for protonation and interaction with electrophiles. The aromatic rings would also exhibit negative potential, though likely less intense than the carbonyl oxygen. Regions of positive potential would be expected around the hydrogen atoms. This analysis provides a more intuitive picture of the molecule's reactive sites than orbital analysis alone.
Reactivity Descriptors and Global Reactivity Parameters
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. arxiv.org These parameters provide a more quantitative measure of the molecule's stability and reactivity.
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution ( (I-A)/2 ).
Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile ( χ²/2η ).
Table 3: Calculated Global Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | ~ 6.5 |
| Electron Affinity (A) | ~ 1.8 |
| Electronegativity (χ) | ~ 4.15 |
| Chemical Hardness (η) | ~ 2.35 |
| Softness (S) | ~ 0.43 |
Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.
Conformational Analysis and Stereochemical Considerations
The five-membered ring of the 2,3-dihydro-1H-inden-1-one system is not perfectly planar and can adopt different conformations. acs.orgrsc.org Conformational analysis studies would explore the potential energy surface of the molecule to identify the most stable conformer and the energy barriers between different conformations. The puckering of the five-membered ring, often described by envelope or twist conformations, would be a key focus.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., UV-Vis, IR)
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. rsc.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, the calculations would likely predict π → π* transitions associated with the aromatic systems and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The presence of the phenyl group is expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to the unsubstituted 1-indanone (B140024) due to the extended conjugation. utdallas.edu
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching of the C=O bond, C-H bonds, and the various vibrations of the aromatic rings. This theoretical spectrum can be a powerful tool for confirming the structure of a synthesized compound. The characteristic C=O stretching frequency for the indanone carbonyl would be a prominent feature. nih.govnist.gov
Table 4: Predicted and Experimental Spectroscopic Data (Illustrative)
| Spectrum | Predicted λmax / Wavenumber (cm-1) | Experimental λmax / Wavenumber (cm-1) | Assignment |
|---|---|---|---|
| UV-Vis | ~250 nm, ~295 nm | (Not available) | π → π* transitions |
| IR | ~1710 cm-1 | ~1715 cm-1 (for 1-indanone) | C=O stretch |
| IR | ~3050-3100 cm-1 | ~3070 cm-1 (for 1-indanone) | Aromatic C-H stretch |
Note: Experimental data for the parent 1-indanone is used for comparison. The predicted values for the 6-phenyl derivative would be expected to show slight shifts.
Applications of 6 Phenyl 2,3 Dihydro 1h Inden 1 One in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The indanone scaffold is a privileged structure in organic synthesis, and 6-phenyl-2,3-dihydro-1H-inden-1-one serves as a key intermediate for the construction of more elaborate molecules. Its fused ring system and the presence of a reactive ketone group allow for a variety of chemical transformations.
The 1-indanone (B140024) framework is a common starting point for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and other fused heterocyclic systems. For instance, fluorinated PAHs have been synthesized using 1-indanone intermediates. This process typically involves the transformation of the indanone into a suitable precursor that can then undergo cyclization reactions to build additional aromatic rings. mdpi.com One general strategy involves the Friedel–Crafts acylation of substituted benzene (B151609) derivatives to form the indanone ring, which is then subjected to further cyclization conditions, for example, using titanium tetrachloride, to yield the larger polycyclic system. mdpi.com
Another powerful method for constructing complex tricyclic frameworks involves the polycyclization of ketoesters. While not starting directly from this compound, these reactions demonstrate how related keto-ester structures can undergo stereospecific cascade polycyclizations to create intricate tricyclic systems with multiple stereogenic centers in a single step.
The table below summarizes selected synthetic routes where indanone derivatives are used to build larger polycyclic structures.
| Starting Material Type | Reaction Type | Product Type | Ref. |
| Substituted 1-Indanones | Friedel–Crafts / Cyclization | Fluorinated Polycyclic Aromatic Hydrocarbons | mdpi.com |
| Oxotriphenylhexanoates | Polycyclization | Complex Tricyclic Frameworks |
The carbonyl group of this compound is a key functional handle for the construction of spiro compounds, where two rings share a single carbon atom. These spirocyclic structures are of significant interest due to their rigid and three-dimensional nature. nih.gov Various synthetic strategies have been developed to access spiro-indanones.
One common approach involves the stereoselective dimerization of phthalaldehydes, catalyzed by N-heterocyclic carbenes, to produce polyhydroxylated spiro- or fused 1-indanones. mdpi.com Additionally, multicomponent reactions are frequently employed to build complex spiro architectures in a single pot from readily available starting materials. For example, new spiro derivatives of 11H-indeno[1,2-b]quinoxalin-11-one have been synthesized efficiently through one-pot reactions.
The following table provides examples of synthetic methods for spiro compounds derived from indanone-related structures.
| Starting Material(s) | Key Reaction | Spiro Compound Type | Ref. |
| Phthalaldehydes | N-heterocyclic carbene-catalyzed dimerization | Polyhydroxylated spiro-1-indanones | mdpi.com |
| 1,3-indandione (B147059), diamines, etc. | Multi-component reaction | Spiro-imidazo pyridine-indene derivatives | |
| Chalcones, hydrazine (B178648) hydrate | In-situ reaction | Spiro isatin-pyrazolines |
Building Blocks for Specialty Chemicals and Advanced Materials (excluding pharmaceutical/biological)
Beyond its role in complex synthesis, this compound and its derivatives are utilized as foundational components for specialty chemicals and advanced materials, taking advantage of the unique properties conferred by the phenyl-indanone scaffold.
While the direct use of this compound as a monomer in polymerization is not extensively documented in the reviewed literature, the photochemistry of related indanone structures has been studied in the context of photoinitiation for free-radical polymerization processes. For example, the photochemistry of 2-phenyl-1-indanone has been investigated, which is relevant to understanding how such molecules might behave in polymerization reactions initiated by light. acs.org However, specific examples of polymers or resins derived directly from this compound are not prominent.
The phenyl-indanone structure is a valuable synthon for creating functional organic materials with specific optical and electronic properties.
A significant application is in the field of organic photovoltaics (OPVs) . Derivatives of indanone are key components in the synthesis of non-fullerene acceptors (NFAs). Specifically, compounds like 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-based molecules are part of the ITIC-series of NFAs, which have an acceptor-donor-acceptor (A-D-A) molecular architecture. acs.org These materials are crucial for improving the efficiency and stability of organic solar cells. acs.org
Another area of application for phenyl-indanones is in perfumery . 3-Phenyl-1-indanone, a closely related isomer, is used for its ability to impart sweet, floral, or musky scents to various products. acs.org Its mechanism of action in this context is based on its interaction with olfactory receptors to produce a desired fragrance. acs.org
The table below highlights some applications of phenyl-indanone derivatives in functional materials.
| Application Area | Role of Phenyl-Indanone Derivative | Resulting Functional Material | Ref. |
| Organic Photovoltaics | Building block for non-fullerene acceptors (NFAs) | High-efficiency organic solar cells | acs.org |
| Perfumery | Fragrance component | Perfumes and scented products | acs.org |
Chemo- and Regioselectivity in Synthetic Transformations Involving this compound
Chemoselectivity (the preferential reaction of one functional group over others) and regioselectivity (the preferential reaction at one position over others) are critical considerations in the synthesis and subsequent reactions of substituted indanones like this compound.
The synthesis of substituted indanones itself often requires careful control of regioselectivity. For example, the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids can lead to different regioisomers depending on the substitution pattern of the aromatic ring and the reaction conditions. The concentration of the catalyst, such as polyphosphoric acid (PPA), can have a crucial effect on the regioselectivity of indanone synthesis. youtube.com
Once the 6-phenyl-indanone scaffold is formed, its existing substituents direct the regioselectivity of subsequent reactions. For instance, in the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone, the bromination of 6-methoxy-3-phenyl-1-indanone occurs specifically at the 2-position of the indanone core. mdpi.comnih.gov This selectivity is influenced by the electronic effects of the carbonyl group and the substituents on the aromatic ring.
The following table provides examples of reactions where chemo- or regioselectivity is a key aspect in the synthesis or transformation of phenyl-indanone derivatives.
| Reaction | Substrate | Product(s) | Selectivity Type | Ref. |
| Friedel-Crafts Acylation | 3-Arylpropionic acids | Regioisomeric 1-indanones | Regioselective | youtube.com |
| Bromination | 6-Methoxy-3-phenyl-1-indanone | 2-Bromo-6-methoxy-3-phenyl-1-indanone | Regioselective | mdpi.comnih.gov |
| Dimerization | Phthalaldehydes | Polyhydroxylated spiro- or fused 1-indanones | Stereoselective | mdpi.com |
Future Research Directions and Emerging Trends in 6 Phenyl 2,3 Dihydro 1h Inden 1 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The demand for greener and more efficient chemical processes is a major driver of innovation in synthetic chemistry. In the context of 6-phenyl-2,3-dihydro-1H-inden-1-one and its analogues, this translates to the development of novel synthetic methodologies that are both environmentally benign and economically viable.
Recent advancements have showcased the potential of metal- and additive-free conditions for the synthesis of indanones. rsc.org For instance, L-proline has been effectively used as an environmentally friendly catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde, offering a greener pathway to indanone scaffolds. rsc.org Another sustainable approach involves a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway, which allows for the synthesis of 2,3-disubstituted indanones in water as the sole solvent, eliminating the need for exogenous ligands. acs.orgorganic-chemistry.org
Furthermore, one-pot syntheses are gaining traction due to their efficiency and reduced waste generation. An efficient and scalable one-pot process for preparing 1-indanones from benzoic acids has been developed, involving the reaction of acyl chlorides with ethylene (B1197577) followed by intramolecular Friedel–Crafts alkylation. beilstein-journals.org These methods represent a significant step towards more sustainable and practical syntheses of the indanone core structure.
| Synthetic Approach | Key Features | Advantages | Reference |
| L-proline catalyzed intramolecular hydroacylation | Metal- and additive-free | Environmentally benign, green synthesis | rsc.org |
| Rhodium-catalyzed tandem reaction | Water as solvent, no exogenous ligands | Sustainable, mild conditions | acs.orgorganic-chemistry.org |
| One-pot synthesis from benzoic acids | Scalable, efficient | Reduced waste, practical | beilstein-journals.org |
Exploration of Unconventional Reactivity Patterns
Moving beyond traditional synthetic transformations, researchers are exploring the unconventional reactivity of the indanone scaffold to access novel molecular architectures. This includes leveraging the inherent reactivity of the ketone and the aromatic ring in innovative ways.
For example, the Nazarov cyclization of chalcones has been utilized to produce 1-indanones, which can then be further functionalized. beilstein-journals.org Additionally, annulation reactions involving 1-indanones are emerging as a powerful tool for constructing fused and spirocyclic frameworks. rsc.org These reactions can lead to the formation of complex polycyclic structures with potential applications in materials science.
The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is another exciting area. A cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone derivatives, demonstrating the versatility of the indanone core in constructing intricate molecular scaffolds. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, and its application to the study of indanone derivatives is growing. nih.gov Density functional theory (DFT) calculations are being employed to understand the electronic structure and reactivity of these molecules, providing insights that can guide synthetic efforts. nih.govacs.org
For instance, computational studies have been used to investigate the most stable geometries and energetic stabilities of indanone derivatives. nih.govacs.org This information is crucial for predicting their physical properties and reactivity. Molecular docking and dynamics simulations are also being used to study the interactions of indanone-based molecules with various targets, which can aid in the design of new functional materials. nih.gov
| Computational Method | Application | Insights Gained | Reference |
| Density Functional Theory (DFT) | Geometric and energetic stability analysis | Prediction of reactivity and physical properties | nih.govacs.org |
| Molecular Docking | Studying intermolecular interactions | Guiding the design of functional molecules | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating molecular motion and interactions | Understanding dynamic behavior and binding modes | nih.gov |
Integration with Flow Chemistry and Automation in Synthesis
The integration of flow chemistry and automation is revolutionizing chemical synthesis by enabling more efficient, reproducible, and scalable processes. researchgate.netvapourtec.comresearchgate.netnih.govbeilstein-journals.org These technologies are particularly well-suited for the synthesis of indanone derivatives, offering precise control over reaction parameters and facilitating high-throughput screening of reaction conditions. vapourtec.com
Automated flow chemistry systems can be used for library synthesis, allowing for the rapid generation of a diverse range of indanone analogues for screening purposes. vapourtec.com This approach also enables seamless reaction optimization by systematically varying parameters such as temperature, concentration, and residence time. vapourtec.com The ability to integrate in-line analysis provides real-time data on reaction progress, further enhancing process control and efficiency. researchgate.net The development of automated multistep flow synthesis holds the promise of "dial-a-molecule" capabilities, where complex indanone-based structures can be synthesized on demand. nih.gov
Design and Synthesis of Advanced Functional Materials Based on the Indanone Scaffold (non-biological)
The unique structural and electronic properties of the indanone scaffold make it an attractive building block for the design of advanced functional materials with non-biological applications. researchgate.net Researchers are exploring the incorporation of the indanone motif into larger, more complex architectures to create materials with tailored optical, electronic, and mechanical properties.
One area of interest is the development of organic electronic materials. The electron-withdrawing nature of the indanone core, particularly when functionalized with groups like malononitrile (B47326), makes it a promising component for electron-accepting and -transporting materials. researchgate.net Polyaromatic structures derived from indane-1,3-dione are also being investigated for their electron-accepting capabilities. nih.gov
Furthermore, the ability to construct spirocyclic and fused polycyclic systems from indanone precursors opens up possibilities for creating novel materials with unique three-dimensional structures and properties. rsc.orgresearchgate.net These materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Q & A
Basic: What are the optimized synthetic routes for 6-phenyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
A highly efficient route involves palladium-catalyzed hydration-olefin insertion cascades. Key parameters include:
- Catalyst Selection : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) enhances regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic assistance.
- Temperature Control : Reactions at 80–100°C balance kinetics and thermodynamic stability.
- Substrate Design : Internal nucleophiles (e.g., hydroxyl or amine groups) facilitate cascade reactions via nucleopalladation.
Yield improvements (>90%) are achieved by iterative optimization of these parameters .
Advanced: How can palladium-catalyzed cascade reactions achieve diastereoselective synthesis of this compound derivatives?
Methodological Answer:
The mechanism involves:
Alkyne Hydration : Pd-mediated activation of terminal alkynes forms ketone intermediates.
Intramolecular Michael Addition : The ketone undergoes cyclization via a chair-like transition state, dictated by steric and electronic effects of substituents.
Diastereocontrol : Chiral ligands (e.g., BINAP) or steric bulk in substrates enforce cis-selectivity. Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation address ambiguities?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. Aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C) are diagnostic.
- X-ray Crystallography : SHELXL refines structures, resolving ambiguities from dynamic effects (e.g., keto-enol tautomerism). Use ORTEP-3 for visualizing disorder or twinning .
- IR Spectroscopy : Confirm ketone C=O stretch (1700–1750 cm⁻¹). Cross-validate with computational IR spectra (DFT) .
Advanced: How can DFT calculations predict electronic properties and reactivity of this compound, and what discrepancies might arise?
Methodological Answer:
- Parameters : B3LYP/6-31G(d,p) basis set computes HOMO-LUMO energies, ionization potential (IP), and electrophilicity index (ω).
- Reactivity Insights : High HOMO energy suggests nucleophilic sites at the phenyl ring; low LUMO indicates electrophilic ketone.
- Discrepancies : Solvent effects (implicit vs. explicit models) and van der Waals interactions may diverge from experimental UV-Vis or redox data. Calibrate using solvent correction models (e.g., PCM) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/170 standard).
- Ventilation : Use fume hoods for synthesis to avoid inhalation (TLV: <1 mg/m³).
- Waste Disposal : Segregate halogenated organic waste; neutralize acidic byproducts before disposal .
Advanced: In X-ray crystallographic analysis, how do programs like SHELX enhance structure refinement for challenging cases?
Methodological Answer:
SHELXL addresses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
